2,2'-Dinitrobiphenyl

Catalog No.
S575562
CAS No.
2436-96-6
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dinitrobiphenyl

CAS Number

2436-96-6

Product Name

2,2'-Dinitrobiphenyl

IUPAC Name

1-nitro-2-(2-nitrophenyl)benzene

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H

InChI Key

QAFJHDNFUMKVIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Analytical Chemistry

  • Internal Standard: 2,2'-Dinitrobiphenyl has been used as an internal standard in gas chromatography (GC) methods for analyzing environmental samples. For instance, a study published in the Journal of the Association of Official Analytical Chemists describes its use as an internal standard for quantifying p,p'-DDT (dichlorodiphenyltrichloroethane) in technical and formulated products. This approach helps ensure the accuracy and consistency of measurements ().

Organic Chemistry Teaching

  • Ullmann Coupling Reaction: The synthesis of 2,2'-dinitrobiphenyl can serve as a valuable laboratory experiment for teaching undergraduate organic chemistry students about carbon-carbon bond formation. The reaction utilizes the Ullmann coupling, a method that employs copper catalysts to create these bonds. This approach offers advantages like solvent-free synthesis and minimal reaction time, making it suitable for an introductory organic chemistry lab setting ().

DNB is a synthetic compound obtained through various nitration processes. Its main significance lies in its use as an internal standard in gas chromatography (GC) for the determination of other organic compounds, particularly persistent organic pollutants (POPs) like p,p′-DDT [].


Molecular Structure Analysis

DNB possesses a biphenyl core structure, where two benzene rings are linked directly through a single carbon-carbon bond. Two nitro groups (NO2) are attached at the 2nd position of each benzene ring, resulting in the overall chemical formula C12H8N2O4 []. The presence of these electron-withdrawing nitro groups makes the molecule relatively polar, despite its aromatic character.


Chemical Reactions Analysis

C12H10 + 2HNO3 (conc.) -> C12H8N2O4 + H2O (Equation 1)

DNB can undergo thermal decomposition at high temperatures, potentially forming various degradation products depending on the conditions.


Physical And Chemical Properties Analysis

  • Appearance: Light yellow to beige crystalline powder [].
  • Melting Point: 124-126 °C [].
  • Boiling Point: Not readily available, but likely decomposes before boiling due to the presence of nitro groups.
  • Solubility: Insoluble in water []. May have some solubility in organic solvents like dichloromethane or acetone.
  • Stability: Relatively stable under ambient conditions but can decompose at high temperatures.

XLogP3

3.4

Boiling Point

305.0 °C

Melting Point

126.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2436-96-6

Wikipedia

2,2'-dinitrobiphenyl

Dates

Modify: 2023-08-15

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